3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Preparation Methods
The synthesis of 3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves a multi-step procedureThe reaction conditions often include the use of solvents like dimethylacetamide and catalysts such as copper iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to its antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. As an antipsychotic agent, it acts as a dopamine and serotonin antagonist, binding to these receptors and inhibiting their activity. This modulation of neurotransmitter pathways helps in managing symptoms of psychiatric disorders .
Comparison with Similar Compounds
3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the fluoropyridine moiety but shares the benzothiazole and piperazine structures.
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide: This compound contains a quinazoline ring instead of a benzothiazole ring but includes the fluoropyridine and piperazine moieties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H15FN4S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H15FN4S/c17-12-5-6-15(18-11-12)20-7-9-21(10-8-20)16-13-3-1-2-4-14(13)22-19-16/h1-6,11H,7-10H2 |
InChI Key |
HUYOFNJHZSYRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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